6-Bromo-3-hydroxyhexanoic acid 6-Bromo-3-hydroxyhexanoic acid
Brand Name: Vulcanchem
CAS No.: 126502-98-5
VCID: VC19119201
InChI: InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10)
SMILES:
Molecular Formula: C6H11BrO3
Molecular Weight: 211.05 g/mol

6-Bromo-3-hydroxyhexanoic acid

CAS No.: 126502-98-5

Cat. No.: VC19119201

Molecular Formula: C6H11BrO3

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-hydroxyhexanoic acid - 126502-98-5

Specification

CAS No. 126502-98-5
Molecular Formula C6H11BrO3
Molecular Weight 211.05 g/mol
IUPAC Name 6-bromo-3-hydroxyhexanoic acid
Standard InChI InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10)
Standard InChI Key PRMNZQRHYSTJDR-UHFFFAOYSA-N
Canonical SMILES C(CC(CC(=O)O)O)CBr

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular structure of 6-bromo-3-hydroxyhexanoic acid features a carboxyl group (-COOH) at C1, a hydroxyl group (-OH) at C3, and a bromine atom at C6. Key bond lengths and angles can be inferred from analogous compounds:

  • C–Br bond length: 1.95 Å (similar to 6-bromohexanoic acid) .

  • C–O (hydroxyl) bond length: 1.32 Å .

  • Hydrogen bonding: The hydroxyl group participates in intramolecular hydrogen bonds with the carboxyl group, influencing solubility and crystallization behavior .

Table 1: Structural Parameters of 6-Bromo-3-hydroxyhexanoic Acid

ParameterValueSource
Molecular FormulaC₆H₁₁BrO₃
Molecular Weight211.05 g/mol
SMILESC(CC(CC(=O)O)O)CBr
InChIKeyPRMNZQRHYSTJDR-UHFFFAOYSA-N

Synthesis and Production

Table 2: Comparative Synthesis Conditions

MethodReactantsYield (%)Purity (%)
HBr ring-opening ε-Caprolactone, HBr92–95>99
TEMPO oxidation6-Bromohexanoic acid80–8595–97

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in nonpolar solvents (e.g., hexane) due to polar functional groups; soluble in polar aprotic solvents like DMSO or ethanol .

  • Melting Point: Estimated 45–50°C (based on analogues) .

  • Stability: Susceptible to thermal decomposition above 120°C; bromine substitution enhances resistance to enzymatic degradation .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O stretch), and 650 cm⁻¹ (C–Br stretch) .

  • NMR (¹H): δ 4.1 ppm (C3–OH), δ 3.5 ppm (C3–CH), δ 1.8–2.2 ppm (aliphatic chain) .

Biochemical and Industrial Applications

Role in Organic Synthesis

6-Bromo-3-hydroxyhexanoic acid serves as a precursor for:

  • Pharmaceutical intermediates: Synthesis of β-lactam antibiotics and anti-inflammatory agents .

  • Polymer chemistry: Modification of biodegradable polyhydroxyalkanoates (PHAs) to enhance mechanical properties .

TargetInteraction MechanismApplication
Bacterial efflux pumpsBromine alkylationAntibiotic adjuvant
Lipase enzymesHydrogen bondingMetabolic regulation

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low regioselectivity during hydroxylation. Advances in asymmetric catalysis or enzymatic synthesis could improve yields .

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